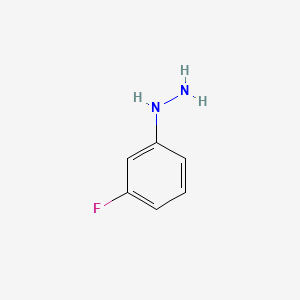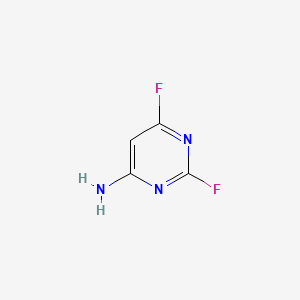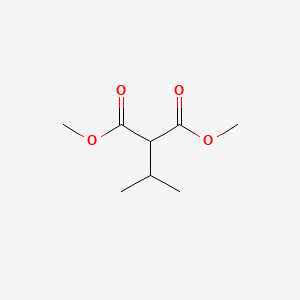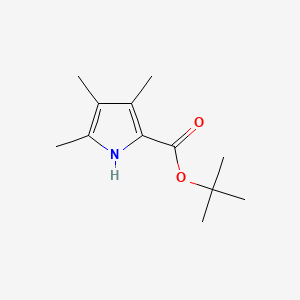![molecular formula C11H9FN2O2 B1330541 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- CAS No. 18364-64-2](/img/structure/B1330541.png)
2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- (also known as 6-FMP or 4-fluoromethyl-2,4-dioxo-pyrimidine-1-carboxylic acid) is a synthetic molecule that has been used in a variety of scientific research applications. It is a member of the pyrimidine family of compounds, which are known for their ability to form hydrogen bonds and to interact with other molecules. 6-FMP has been studied for its potential use in drug development and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of fluoroalkylated pyrimidine derivatives, including those similar to the compound , have been extensively studied. For instance, Krištafor et al. (2009) detailed the synthesis and structural confirmation of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, demonstrating the potential of such compounds for further chemical manipulation and study (Krištafor et al., 2009).
Medicinal Chemistry Applications
While explicitly excluding drug usage and side effects, it's notable that pyrimidinedione derivatives have been explored for their antiviral properties, particularly against HIV-1 and HIV-2. Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV inhibitors, highlighting the chemical modifications that contribute to their antiviral activity (Buckheit et al., 2007).
Molecular Docking and Drug Design
Research into pyrimidinedione derivatives also includes molecular docking studies to understand their interaction with biological targets. Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidinedione compound to evaluate its potential in medicinal applications (Gandhi et al., 2016).
Novel Synthetic Pathways
The development of novel synthetic pathways for creating pyrimidinedione derivatives is another area of interest. Muralidharan et al. (2019) synthesized novel dihydropyrimidin-2-ol derivatives demonstrating the versatility of pyrimidine-based compounds in synthesizing agents with potential biological activities (Muralidharan et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZTGPRXDAUDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309263 |
Source


|
| Record name | NSC211574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18364-64-2 |
Source


|
| Record name | NSC211574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC211574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


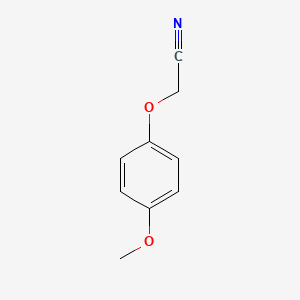

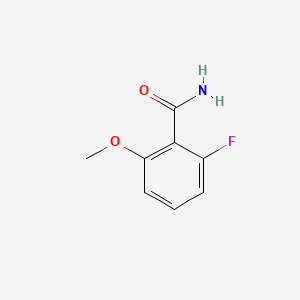
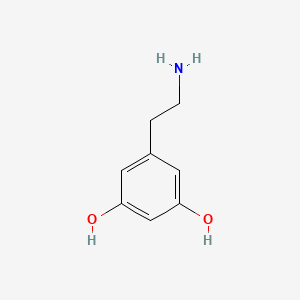
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)

